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Compound of Interest

Compound Name: Methoxyphenylacetic acid

Cat. No.: B039546

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for homoanisic
acid (4-methoxyphenylacetic acid), a key intermediate in the synthesis of various
pharmaceuticals and organic compounds. The following sections detail the nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental
protocols used for their acquisition. This information is crucial for the identification,
characterization, and quality control of homoanisic acid in research and development settings.

Chemical Structure and Properties
o |[UPAC Name: 2-(4-methoxyphenyl)acetic acid

e Synonyms: Homoanisic acid, 4-Methoxyphenylacetic acid
e CAS Number: 104-01-8

e Molecular Formula: CoH100s3

e Molecular Weight: 166.17 g/mol

o Appearance: Pale yellow or off-white colored flakes[1]

e Melting Point: 84-86 °C
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Spectral Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass
Spectrometry analysis of homoanisic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data of Homoanisic Acid

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
7.21 (d, J=8.6 Hz) Doublet 2H ArH (ortho to
CH2COOH)
6.88 (d, J=8.6 Hz) Doublet 2H Ar-H (ortho to OCH5)
3.79 (s) Singlet 3H -OCHs
3.58 (s) Singlet 2H -CH2COOH
~11-12 (br s) Broad Singlet 1H -COOH
Solvent: CDCIs, Frequency: 500 MHz
Table 2: 13C NMR Spectral Data of Homoanisic Acid
Chemical Shift (8) ppm Assignment
178.5 COOH
158.8 Ar-C-OCHs
130.4 Ar-CH (ortho to CH2COOH)
126.0 Ar-C-CH2COOH
114.2 Ar-CH (ortho to OCHs)
55.2 -OCHs
40.2 -CH2COOH
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Solvent: CDCIz

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of Homoanisic Acid

Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (Carboxylic acid

2500-3300 Broad, Strong )

dimer)[2]

) C-H stretch (Aliphatic and

2960-2840 Medium )

Aromatic)

C=0 stretch (Carboxylic acid
1700 Strong ]

dimer)
1612, 1514 Strong C=C stretch (Aromatic ring)
1245 Strong C-O stretch (Aryl ether)
1178 Medium C-0O stretch (Carboxylic acid)
925 Broad, Medium O-H bend (Out-of-plane)

Technique: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS)

Table 4. Mass Spectrometry Data of Homoanisic Acid

mlz Relative Intensity (%) Assignment

166 45 [M]* (Molecular ion)
121 100 [M - COOH]*+

91 10 [C7H7]* (Tropylium ion)
78 8 [CeHe]*

lonization Method: Electron lonization (El)
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Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectral data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 10-20 mg of homoanisic acid was accurately weighed and dissolved in
approximately 0.7 mL of deuterated chloroform (CDCIs).

e The solution was transferred to a 5 mm NMR tube.
o A small amount of tetramethylsilane (TMS) was added as an internal standard (& 0.00 ppm).
Instrumentation and Data Acquisition:
¢ Instrument: Bruker Avance 500 MHz spectrometer.
e H NMR:

o Pulse Program: zg30

o Number of Scans: 16

o Acquisition Time: 3.28 s

o Relaxation Delay: 1.0 s
e 13C NMR:

o Pulse Program: zgpg30

o Number of Scans: 1024

o Acquisition Time: 1.09 s

o Relaxation Delay: 2.0 s
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Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):[3]

A small amount of homoanisic acid (approximately 5-10 mg) was placed in a clean, dry vial.

[4]

» Afew drops of a volatile solvent (e.g., dichloromethane or acetone) were added to dissolve
the solid completely.[3]

e One to two drops of the resulting solution were carefully applied to the surface of a clean, dry
potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[3]

e The solvent was allowed to evaporate completely in a fume hood, leaving a thin, even film of
the solid sample on the plate.[3]

Instrumentation and Data Acquisition:

Instrument: Bruker Tensor 27 FT-IR spectrometer equipped with a DuraSamplIR 1l ATR
accessory.[1]

e Technique: Attenuated Total Reflectance (ATR).
e Spectral Range: 4000-400 cm™1,

» Resolution: 4 cm~2.

e Number of Scans: 32.

o A background spectrum of the clean, empty ATR crystal was recorded prior to sample
analysis.

Mass Spectrometry (MS)

Sample Preparation:

o Adilute solution of homoanisic acid was prepared by dissolving approximately 1 mg of the
compound in 1 mL of a suitable volatile solvent, such as methanol or dichloromethane.[5]
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e For direct infusion, the solution was drawn into a syringe for introduction into the ion source.
For GC-MS analysis, the solution was injected into the gas chromatograph.

Instrumentation and Data Acquisition:

Instrument: Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector.

 lonization Mode: Electron lonization (EIl) at 70 eV.
e Mass Range: m/z 40-400.
e GC Conditions (for GC-MS):

Column: HP-5ms (30 m x 0.25 mm, 0.25 pum film thickness).

(¢]

[¢]

Inlet Temperature: 250 °C.

[¢]

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min
to 280 °C and held for 5 minutes.

[e]

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectral analysis of an organic

compound like homoanisic acid.
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Caption: Workflow for the spectral analysis of homoanisic acid.

This guide provides essential spectral data and methodologies for homoanisic acid, serving as
a valuable resource for its characterization and use in scientific research and development. The
provided protocols are representative and may be adapted based on available instrumentation
and specific experimental requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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